molecular formula C20H24N4O5S B2766168 5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2309797-94-0

5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2766168
CAS No.: 2309797-94-0
M. Wt: 432.5
InChI Key: OPLRFKSQSLYQPY-UHFFFAOYSA-N
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Description

5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound. The structure features a benzoxazole core, sulfonyl group, and a pyrimidine moiety, making it an interesting candidate for diverse biochemical applications.

Mechanism of Action

Target of Action

Similar compounds have been found to target theorexin receptors , specifically orexin-1 (OX1) and orexin-2 (OX2) receptor subtypes . These receptors are a family of G protein-coupled receptors expressed throughout the central nervous system .

Mode of Action

Compounds with similar structures have been found to act asantagonists to the orexin receptors . This means they bind to these receptors and inhibit their activity, which can lead to various downstream effects.

Biochemical Pathways

Orexin receptors are involved in the regulation of the sleep/wake cycle . Therefore, antagonizing these receptors could potentially affect this cycle and other related biochemical pathways.

Pharmacokinetics

A similar compound has been described as anorally active orexin antagonist , suggesting that it can be absorbed through the digestive tract.

Result of Action

The efficacy of a similar compound was demonstrated in mice in an in vivo study by using sleep parameter measurements . This suggests that the compound may have effects on sleep regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound can be synthesized via a multi-step process. Starting with the core benzoxazole structure, it involves sulfonylation, pyrimidine introduction, and piperidine attachment. Reagents like pyridine, thionyl chloride, and base catalysts such as triethylamine are typically utilized. Each step generally requires specific temperature and pH conditions to ensure yield and purity.

Industrial Production Methods: : For large-scale production, the process might involve continuous flow reactions, optimizing reaction conditions for maximum yield while maintaining product integrity. Automation and rigorous quality control are essential in industrial settings to achieve consistent product specifications.

Types of Reactions

  • Oxidation: : The compound's methyl groups can undergo oxidation under certain conditions.

  • Reduction: : Specific parts of the molecule might be reduced using catalysts like palladium on carbon.

  • Substitution: : The sulfonyl group provides an active site for substitution reactions.

Common Reagents and Conditions: : Reagents such as hydrogen peroxide for oxidation, hydrazine for reduction, and various nucleophiles for substitution can be employed. Typical conditions include controlled temperatures, catalysts, and solvent choices tailored to each specific reaction.

Major Products

  • Oxidation might yield hydroxylated derivatives.

  • Reduction might result in amines.

  • Substitution can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

This compound has several uses:

  • Chemistry: : As a building block for synthesizing complex organic molecules.

  • Biology: : Potentially as a ligand in biochemical assays.

  • Medicine: : Its structural features suggest potential as a pharmacophore in drug development.

  • Industry: : Use in the development of specialty chemicals.

Comparison with Similar Compounds

Compared to similar benzoxazole and pyrimidine compounds, its unique sulfonyl-piperidine link makes it particularly versatile. Similar compounds include 5,6-dimethyl-2-(methylsulfonyl)benzoxazole and pyrimidinyl-sulfonamide derivatives. This unique structure provides diverse reactivity and potential for various applications.

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Biological Activity

The compound 5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic molecule characterized by its intricate structure, which includes a combination of heterocyclic rings and functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is C19H23N5O3SC_{19}H_{23}N_{5}O_{3}S with a molecular weight of approximately 401.5 g/mol. Its structure features a pyrimidine moiety, a piperidine group, and a sulfonyl group attached to a benzo[d]oxazole ring. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this one often exhibit significant biological activities, including:

  • Anticancer properties : Many derivatives of benzo[d]oxazole and pyrimidine are known for their ability to inhibit cancer cell proliferation.
  • Antimicrobial effects : Compounds with sulfonyl and piperidine groups have shown promising results against various bacterial strains.
  • Enzyme inhibition : These compounds can act as inhibitors for key enzymes involved in metabolic pathways.

The mechanism by which this compound exerts its biological effects typically involves:

  • Binding to specific receptors or enzymes : The structural features allow it to interact with target proteins, modulating their activity.
  • Influencing cellular pathways : By altering enzyme activity, the compound can impact various signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Anticancer Activity

A study demonstrated that derivatives containing the benzo[d]oxazole structure inhibit the proliferation of HepG2 liver cancer cells through the modulation of NF-kB signaling pathways. This was evidenced by decreased DNA binding ability of NF-kB and reduced expression of NF-kB-dependent genes in treated cells .

Antimicrobial Activity

In vitro studies have shown that compounds similar to this compound exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic processes .

Enzyme Inhibition

Research into enzyme inhibition revealed that this compound could effectively inhibit acetylcholinesterase (AChE), an important target for Alzheimer’s disease treatment. The IC50 values indicated strong inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Studies

StudyFocusFindings
Iqbal et al. (2020)AnticancerDemonstrated inhibition of HepG2 cell proliferation via NF-kB pathway modulation .
Aziz-ur-Rehman et al. (2011)Enzyme InhibitionReported strong AChE inhibition with promising IC50 values .
Hamid et al. (2020)AntimicrobialFound moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Optimization techniques such as continuous flow synthesis are employed to enhance yield and purity during industrial production.

Properties

IUPAC Name

5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-13-14(2)21-12-22-19(13)28-11-15-6-8-24(9-7-15)30(26,27)16-4-5-18-17(10-16)23(3)20(25)29-18/h4-5,10,12,15H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLRFKSQSLYQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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